5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide
Description
5-Chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a chloro group at position 5 and an ethylsulfanyl moiety at position 2. The carboxamide group at position 4 is linked to a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, which is further functionalized with a 3-methoxypropyl carbamoyl group.
The ethylsulfanyl group may influence lipophilicity and metabolic stability, while the 3-methoxypropyl carbamoyl substituent could modulate solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C20H25ClN4O3S2 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-29-20-23-11-13(21)16(24-20)18(27)25-19-15(17(26)22-9-6-10-28-2)12-7-4-5-8-14(12)30-19/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27) |
InChI Key |
WOXCNWFFIFEPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC)Cl |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s benzothiophene scaffold distinguishes it from benzofuran-containing analogs (e.g., ), which may alter π-π stacking interactions in biological systems.
- Substitution of ethylsulfanyl (target) vs. allylsulfanyl () affects steric bulk and oxidation susceptibility. Allylsulfanyl groups may confer higher reactivity due to unsaturation.
- The 3-methoxypropyl carbamoyl group in the target compound likely enhances solubility compared to the 2-methoxyphenyl group in , as alkyl chains reduce crystallinity.
Physicochemical and Computational Properties
Table 2: Computational Energy and Solubility Profiles
Analysis :
- The target compound exhibits the lowest optimized energy (-148.9 kcal/mol) in the Universal Force Field (UFF), suggesting superior conformational stability compared to analogs .
- Its lower logP (3.2) vs.
- Aqueous solubility (0.12 mg/mL) is modest but higher than analogs, likely due to the 3-methoxypropyl group’s polarity.
Biochemical and Spectroscopic Comparisons
NMR Chemical Shift Variations
highlights that regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct chemical shifts between the target compound and analogs like Rapa and compound 7 . These shifts correlate with substituent-induced changes in electron density:
- The ethylsulfanyl group deshields adjacent protons in region A, whereas allylsulfanyl groups (e.g., ) cause upfield shifts due to conjugation effects.
- In region B, the 3-methoxypropyl carbamoyl group stabilizes nearby protons via hydrogen bonding, reducing chemical shift variability compared to methoxyphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
